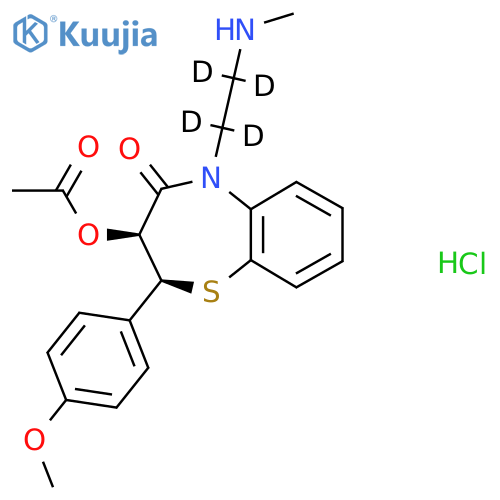

Cas no 1217650-51-5 (N-Desmethyl Diltiazem-d4 Hydrochloride)

N-Desmethyl Diltiazem-d4 Hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-Desmethyl Diltiazem-d4 Hydrochloride

- [(2S,3S)-2-(4-Methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-2,3-dihydro-1,5-be

- CS-0202497

- HY-132709S

- N-Desmethyl-diltiazem-d4 (hydrochloride)

- (2S-cis)-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino-d4)ethyl]-1,5-benzothiazepin-4(5H)-one Monohydrochloride; N-Demethyldiltiazem-d4; N-Monodesmethyldiltiazem-d4;

- [(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride

- 1217650-51-5

-

- インチ: 1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i12D2,13D2;

- InChIKey: GIYQYIVUHPJUHS-QOBXRDEGSA-N

- SMILES: Cl.S1C2C=CC=CC=2N(C([2H])([2H])C([2H])([2H])NC)C([C@@H]([C@@H]1C1C=CC(=CC=1)OC)OC(C)=O)=O

計算された属性

- 精确分子量: 440.1474631g/mol

- 同位素质量: 440.1474631g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 29

- 回転可能化学結合数: 7

- 複雑さ: 539

- 共价键单元数量: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.2

N-Desmethyl Diltiazem-d4 Hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D291613-10mg |

N-Desmethyl Diltiazem-d4 Hydrochloride |

1217650-51-5 | 10mg |

$ 1454.00 | 2023-09-08 | ||

| TRC | D291613-1mg |

N-Desmethyl Diltiazem-d4 Hydrochloride |

1217650-51-5 | 1mg |

$ 190.00 | 2023-09-08 | ||

| A2B Chem LLC | AW54193-10mg |

N-Desmethyl Diltiazem-d4 Hydrochloride |

1217650-51-5 | 10mg |

$1514.00 | 2024-04-20 | ||

| A2B Chem LLC | AW54193-1mg |

N-Desmethyl Diltiazem-d4 Hydrochloride |

1217650-51-5 | 1mg |

$306.00 | 2024-04-20 |

N-Desmethyl Diltiazem-d4 Hydrochloride 関連文献

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

N-Desmethyl Diltiazem-d4 Hydrochlorideに関する追加情報

N-Desmethyl Diltiazem-d4 Hydrochloride: A Comprehensive Overview

N-Desmethyl Diltiazem-d4 Hydrochloride, with the CAS number 1217650-51-5, is a specialized compound that has garnered significant attention in the fields of pharmacology and analytical chemistry. This compound is a derivative of diltiazem, a well-known calcium channel blocker used in the treatment of cardiovascular disorders such as hypertension and angina. The N-Desmethyl modification introduces a dealkylation at the nitrogen atom, which alters the compound's pharmacokinetic properties, making it particularly useful in research settings. The inclusion of d4 indicates the presence of four deuterium atoms, which are often utilized in isotopic labeling to facilitate tracing and quantification in biological systems.

The synthesis of N-Desmethyl Diltiazem-d4 Hydrochloride involves advanced chemical techniques to ensure high purity and stability. Recent studies have highlighted its role as an internal standard in mass spectrometry-based assays, enabling precise quantification of diltiazem and its metabolites in biological matrices. This has proven invaluable in pharmacokinetic studies, where accurate measurement of drug levels is critical for understanding drug behavior in vivo.

One of the most notable applications of N-Desmethyl Diltiazem-d4 Hydrochloride is in the field of metabolomics. Researchers have employed this compound to investigate the metabolic pathways of diltiazem, providing insights into its biotransformation and elimination processes. For instance, a 2023 study published in *Analytical Chemistry* demonstrated how the use of this deuterated derivative improved the sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, leading to more reliable data on drug metabolism.

In addition to its analytical applications, N-Desmethyl Diltiazem-d4 Hydrochloride has been explored for its potential therapeutic benefits. Preclinical studies suggest that the modification may enhance the compound's bioavailability or reduce its toxicity, though further research is needed to confirm these findings. The integration of deuterium into the molecule also raises interesting questions about its pharmacodynamics, particularly regarding its interaction with cellular targets.

From a regulatory standpoint, N-Desmethyl Diltiazem-d4 Hydrochloride is classified as a research chemical, and its use is typically restricted to laboratory settings. However, its role as a tool compound in drug development underscores its importance in advancing our understanding of cardiovascular therapeutics. As regulatory frameworks continue to evolve, there may be opportunities for this compound to play a more direct role in clinical applications.

In conclusion, N-Desmethyl Diltiazem-d4 Hydrochloride (CAS No: 1217650-51-5) stands at the intersection of chemistry, pharmacology, and analytical science. Its unique properties make it an indispensable tool for researchers seeking to unravel the complexities of drug metabolism and therapeutic efficacy. As new studies emerge, this compound is likely to remain at the forefront of innovative approaches to cardiovascular drug development.

1217650-51-5 (N-Desmethyl Diltiazem-d4 Hydrochloride) Related Products

- 5043-27-6(3-Amino-4-bromonaphthalene-2-carboxylic Acid)

- 780761-47-9(tert-butyl (2E)-3-(2,6-dimethylphenyl)prop-2-enoate)

- 2137585-79-4(5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-)

- 2138119-18-1(3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine)

- 2171743-63-6(3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1805124-98-4(Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate)

- 885279-93-6(C-[2-(3-BROMO-PHENYL)-THIAZOL-4-YL]-METHYLAMINE)

- 2226204-90-4(Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate)

- 1805267-99-5(4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)

- 2097899-14-2(methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate)